molecular formula C8H14Cl2N2O2 B14588569 N~1~,N~2~-Bis(2-chloropropyl)ethanediamide CAS No. 61051-13-6

N~1~,N~2~-Bis(2-chloropropyl)ethanediamide

Cat. No.: B14588569
CAS No.: 61051-13-6
M. Wt: 241.11 g/mol
InChI Key: XTNMZNTUIGRASB-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis(2-chloropropyl)ethanediamide: is an organic compound with the molecular formula C6H12Cl2N2O2 It is a derivative of ethanediamide, where two hydrogen atoms are replaced by 2-chloropropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Bis(2-chloropropyl)ethanediamide typically involves the reaction of ethanediamide with 2-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of N1,N~2~-Bis(2-chloropropyl)ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: N1,N~2~-Bis(2-chloropropyl)ethanediamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the 2-chloropropyl groups can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxamides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted ethanediamides with various functional groups.

    Oxidation Reactions: Products include oxamides and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced compounds.

Scientific Research Applications

Chemistry: N1,N~2~-Bis(2-chloropropyl)ethanediamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study the effects of chlorinated ethanediamides on cellular processes and enzyme activities.

Industry: In the industrial sector, N1,N~2~-Bis(2-chloropropyl)ethanediamide is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N~2~-Bis(2-chloropropyl)ethanediamide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The chlorine atoms in the 2-chloropropyl groups act as leaving groups, facilitating substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products with different properties.

Comparison with Similar Compounds

    N~1~,N~2~-Bis(2-chloroethyl)ethanediamide: This compound is similar in structure but has ethyl groups instead of propyl groups.

    N~1~,N~2~-Bis(2-chlorobenzyl)ethanediamide: This compound has benzyl groups instead of propyl groups.

    N~1~,N~2~-Bis(2-chloro-4-nitrophenyl)ethanediamide: This compound has nitrophenyl groups instead of propyl groups.

Uniqueness: N1,N~2~-Bis(2-chloropropyl)ethanediamide is unique due to the presence of 2-chloropropyl groups, which impart specific chemical properties and reactivity. The compound’s ability to undergo various chemical reactions makes it valuable in different research and industrial applications.

Properties

CAS No.

61051-13-6

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.11 g/mol

IUPAC Name

N,N'-bis(2-chloropropyl)oxamide

InChI

InChI=1S/C8H14Cl2N2O2/c1-5(9)3-11-7(13)8(14)12-4-6(2)10/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

XTNMZNTUIGRASB-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C(=O)NCC(C)Cl)Cl

Origin of Product

United States

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